N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H25NO6S2 and its molecular weight is 391.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships in Endothelin Antagonists
Research on biphenylsulfonamide derivatives, including N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide, has identified them as novel series of endothelin-A (ETA) selective antagonists. Modifications to these compounds have led to improved binding and functional activity, showcasing their potential in modulating endothelin receptor activities, which are critical in cardiovascular diseases and other conditions (N. Murugesan et al., 1998).
DNA Binding and Anticancer Activity
Copper(II)-sulfonamide complexes have shown significant DNA binding, cleavage, and anticancer activities, highlighting the role of the sulfonamide derivative in these interactions. These complexes exhibit potential for therapeutic applications in cancer treatment (M. González-Álvarez et al., 2013).
Inhibitors of Kynurenine 3-Hydroxylase
Benzenesulfonamides have been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, offering insights into the biochemical modulation of the kynurenine pathway, which is relevant in neurodegenerative diseases and psychiatric disorders (S. Röver et al., 1997).
Photosensitizers for Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been developed, showing high singlet oxygen quantum yield. These compounds are promising as Type II photosensitizers for cancer treatment in photodynamic therapy, demonstrating the versatility of sulfonamide derivatives in medical applications (M. Pişkin et al., 2020).
Antimicrobial and Antienzymatic Activities
Novel thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized, showing significant antimycobacterial activity. This underscores the potential of benzenesulfonamides in developing new antimicrobial agents, especially against tuberculosis (M. Ghorab et al., 2017).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S2/c1-12(2)10-17(13-7-8-24(18,19)11-13)25(20,21)14-5-6-15(22-3)16(9-14)23-4/h5-6,9,12-13H,7-8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFCAITYSXCLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.